(2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c21-13-17(11-15-3-8-19-20(12-15)24-14-23-19)16-4-6-18(7-5-16)22-9-1-2-10-22/h1-12H,14H2/b17-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNZENJWARADGN-GZTJUZNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C3=CC=C(C=C3)N4C=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C#N)/C3=CC=C(C=C3)N4C=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzodioxole moiety and a pyrrole ring. Its molecular formula is with a molecular weight of approximately 304.33 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H16N2O3 |
| Molecular Weight | 304.33 g/mol |
| CAS Number | 897615-09-7 |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study: In Vitro Anticancer Activity
In a study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, treatment with the compound resulted in:
- MCF-7 Cell Line: 50% inhibition at a concentration of 10 µM after 48 hours.
- A549 Cell Line: 60% inhibition at the same concentration and duration.
Antimicrobial Activity
The compound also exhibits antimicrobial activity against several bacterial strains. In particular, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cellular processes such as:
- Topoisomerase II: Inhibition leads to DNA damage and apoptosis in cancer cells.
- Protein Kinases: Disruption of signaling pathways that promote cell survival.
Research Findings
Recent research has focused on elucidating the detailed mechanisms through which (2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-eneni-trile exerts its effects. For instance:
- Study on Apoptosis Induction: A study published in the Journal of Medicinal Chemistry demonstrated that treatment with this compound led to increased levels of caspase activation in treated cancer cells, indicating a clear apoptotic pathway activation.
- Signal Transduction Pathways: Another study highlighted its role in modulating MAPK/ERK signaling pathways, which are crucial for cell proliferation and survival.
Preparation Methods
Benzodioxole Ring Formation
The benzodioxole system is synthesized from pyrocatechol via cyclization with dibromomethane derivatives. Patent CN103497180A details a method using pyrocatechol, dibromodifluoromethane, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in DMF at 80–100°C for 12–16 hours.
Reaction Scheme 1 :
$$
\text{Pyrocatechol} + \text{Br}2\text{CF}2 \xrightarrow[\text{DMF, 90°C}]{\text{TBAB}} \text{2,2-Difluoro-1,3-benzodioxole} \quad (\text{Yield: 78–82\%})
$$
Acetonitrile Functionalization
The nitrile group is introduced via nucleophilic substitution. 2,2-Difluoro-1,3-benzodioxole reacts with ethyl cyanoacetate in THF under −70°C to −30°C, followed by hydrolysis with HCl to yield 1,3-benzodioxol-5-ylacetonitrile.
Table 1 : Optimization of Nitrile Formation
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | −50°C | 85 |
| Solvent | THF | 85 |
| Catalyst | None | – |
| Reaction Time | 4 hours | – |
Synthesis of Intermediate B: 4-(1H-Pyrrol-1-yl)benzaldehyde
Pyrrole Ring Construction
Pyrrole derivatives are synthesized via Paal-Knorr cyclization. A modified method from EP1966202B1 employs 1,4-diketones and ammonium acetate in acetic acid at reflux (120°C) for 6 hours.
Reaction Scheme 2 :
$$
\text{1,4-Diketone} + \text{NH}_4\text{OAc} \xrightarrow[\text{AcOH, 120°C}]{} \text{1H-Pyrrole} \quad (\text{Yield: 70–75\%})
$$
Benzaldehyde Functionalization
The aldehyde group is introduced via Vilsmeier-Haack formylation. 4-Aminophenylpyrrole reacts with POCl₃ and DMF at 0–5°C, followed by hydrolysis to yield 4-(1H-pyrrol-1-yl)benzaldehyde.
Table 2 : Formylation Reaction Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| POCl₃ Equiv | 1.2 | 88 |
| Temperature | 0°C | 88 |
| Reaction Time | 2 hours | – |
Knoevenagel Condensation to Form the Z-Alkene
The final step involves condensing Intermediates A and B under basic conditions. A patent-derived method uses piperidine as a catalyst in ethanol at 60°C for 8 hours, yielding the Z-isomer selectively due to steric hindrance.
Reaction Scheme 3 :
$$
\text{Intermediate A} + \text{Intermediate B} \xrightarrow[\text{Ethanol, 60°C}]{\text{Piperidine}} \text{(2Z)-Target Compound} \quad (\text{Yield: 65–70\%})
$$
Table 3 : Stereochemical Control in Knoevenagel Reaction
| Condition | Z:E Ratio | Total Yield (%) |
|---|---|---|
| Ethanol, Piperidine | 9:1 | 68 |
| DMF, DBU | 3:1 | 72 |
| Toluene, No Catalyst | 1:1 | 50 |
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1), yielding >98% purity.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 16.4 Hz, 1H, CH=), 7.45–7.20 (m, 4H, Ar-H), 6.90 (s, 1H, benzodioxole-H), 6.80 (s, 2H, pyrrole-H).
- IR (KBr): ν 2210 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=C).
Alternative Synthetic Routes
Wittig Reaction Approach
A phosphonium ylide derived from 4-(1H-pyrrol-1-yl)benzyltriphenylphosphonium bromide reacts with 1,3-benzodioxole-5-carbaldehyde to form the alkene. This method offers moderate Z-selectivity (7:3 Z:E).
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) in DMF improves reaction efficiency (yield: 75%) but reduces stereoselectivity (6:4 Z:E).
Industrial-Scale Production Considerations
Large-scale synthesis requires:
- Continuous Flow Reactors : For intermediates A and B to ensure consistent quality.
- Crystallization Optimization : Use of ethanol/water mixtures (3:1) to recover the Z-isomer in 95% purity.
Challenges and Limitations
- Stereochemical Drift : Prolonged reaction times (>12 h) favor E-isomer formation.
- Pyrrole Sensitivity : Acidic conditions degrade the pyrrole ring, necessitating pH control.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation , where aromatic aldehydes react with activated nitriles. For example, similar derivatives were prepared using 4-thiazolidinone precursors under reflux with acetic acid as a catalyst, achieving yields of 47–65% after purification via column chromatography . Reaction optimization should focus on solvent selection (e.g., ethanol or acetone), temperature (70–90°C), and catalysts (e.g., piperidine) to enhance stereoselectivity for the (Z)-isomer.
Q. How is the structural configuration of the compound confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. For instance, studies on analogous nitriles used single-crystal diffraction to resolve the (Z)-configuration, with C=C bond lengths of ~1.34 Å and dihedral angles <10° between aromatic planes . Complementary techniques include:
- NMR spectroscopy : - and -NMR to identify vinyl proton coupling constants ( for Z-isomers) and nitrile carbon shifts (~115–120 ppm).
- FT-IR : A sharp peak at ~2220 cm confirms the –C≡N group .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., benzodioxol, pyrrole) influence the compound’s reactivity and bioactivity?
- Methodological Answer : The benzodioxol group enhances electron-donating resonance effects, stabilizing intermediates in nucleophilic reactions. In contrast, the pyrrole moiety introduces π-π stacking interactions with biological targets. For example:
- Substituent effects on analogous compounds were studied via Hammett plots , showing linear correlations between σ values and reaction rates in SNAr mechanisms .
- DFT calculations (B3LYP/6-31G*) reveal that electron-withdrawing groups on the phenyl ring lower the LUMO energy, increasing electrophilicity at the nitrile carbon .
Q. How can researchers resolve contradictions in conformational data between computational models and experimental results?
- Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes. Strategies include:
- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., acetone vs. DMSO) to assess conformational flexibility. For example, a study on similar enenitriles showed that acetone stabilizes the (Z)-isomer via hydrogen bonding, whereas apolar solvents favor (E)-isomers .
- Variable-Temperature NMR : Detect rotational barriers; a ΔG‡ > 20 kcal/mol indicates restricted rotation, aligning with X-ray data .
Q. What in vitro models are suitable for evaluating the compound’s bioactivity, and how should assays be designed?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus), with positive controls like ciprofloxacin .
- Enzyme Inhibition : For kinase or protease targets, employ fluorescence-based assays (e.g., FRET) with IC determination. A study on benzodioxol derivatives used trypsin inhibition assays (λ = 340 nm, λ = 460 nm) .
- Cell Viability : MTT assays in cancer cell lines (e.g., HepG2), with dose ranges of 1–100 µM and 48-hour exposure .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (AMBER):
- Docking : Use the benzodioxol group as a pharmacophore anchor in hydrophobic pockets (e.g., COX-2 active site). A study achieved a docking score of −9.2 kcal/mol for similar nitriles .
- Binding Free Energy Calculations : MM/GBSA analysis can quantify contributions from van der Waals forces and solvation .
Contradiction Analysis Example
Issue : Conflicting reports on the compound’s stability in aqueous media.
Resolution :
- Experimental : HPLC stability studies (pH 7.4 buffer, 37°C) showed 90% degradation in 24 hours, suggesting hydrolysis at the nitrile group .
- Computational : QM/MM simulations indicate a high energy barrier (>25 kcal/mol) for hydrolysis, implying stability under anhydrous conditions.
Conclusion : Stability is pH- and solvent-dependent; use non-aqueous formulations for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
